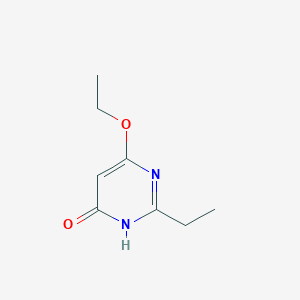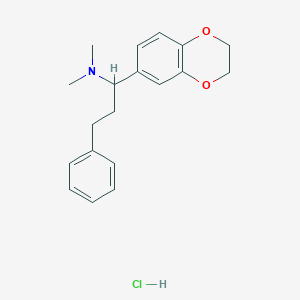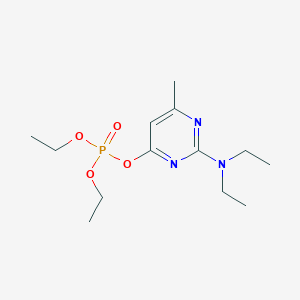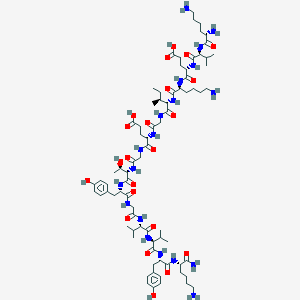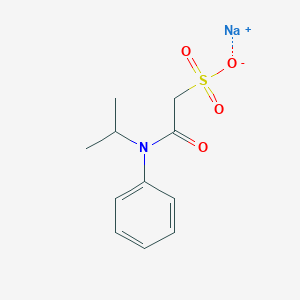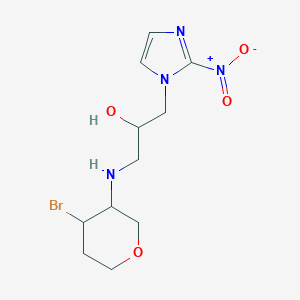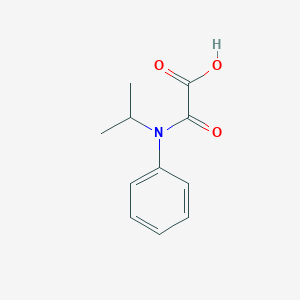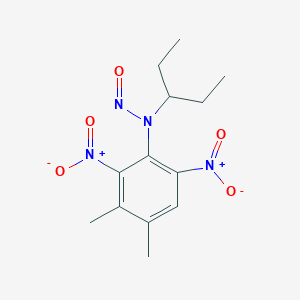
1-氨基蒽
描述
氨基蒽是一种有机化合物,属于蒽类,蒽类以其三个线性稠合苯环系统为特征。该化合物以其芳香性质而闻名,并被用于各种科学研究应用。 它的化学式为 C₁₄H₁₁N,通常被称为蒽-1-胺 .
科学研究应用
氨基蒽在科学研究中具有广泛的应用,包括:
作用机制
氨基蒽的作用机制涉及它与分子靶标(如蛋白质和核酸)的相互作用。它可以与蛋白质结合,诱导影响其功能的构象变化。 此外,氨基蒽可以插入 DNA,破坏其结构和功能 .
生化分析
Biochemical Properties
1-Aminoanthracene has been shown to interact with various proteins and enzymes. For instance, it has been found to bind to lipocalin family proteins, such as β-lactoglobulin and odorant binding protein (OBP), altering their conformation . This interaction is thought to involve hydrophobic interactions within the protein’s binding pocket .
Cellular Effects
1-Aminoanthracene has been found to have significant effects on cellular processes. It has been identified as a general anesthetic that potentiates GABAergic transmission . This suggests that 1-Aminoanthracene may influence cell function by modulating neurotransmitter signaling pathways .
Molecular Mechanism
It is known to bind to the general anesthetic site in horse spleen apoferritin (HSAF), suggesting that it may exert its effects through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
Studies have shown that the binding of 1-Aminoanthracene to proteins like β-lactoglobulin and OBP can induce structural modifications over time . These modifications can lead to changes in the fluorescence excitation spectra and lifetimes of the tryptophan residues of the proteins .
Dosage Effects in Animal Models
While specific dosage effects of 1-Aminoanthracene in animal models have not been extensively studied, it has been shown to reversibly immobilize stage 45-50 Xenopus laevis tadpoles at a concentration of 16 μM .
Metabolic Pathways
A study has shown that the fungal strain Beauveria bassiana ATCC 7159 can metabolize 1-Aminoanthracene to yield new metabolites, suggesting that it may be involved in certain microbial metabolic pathways .
Transport and Distribution
Its ability to bind to proteins and its observed effects on cellular processes suggest that it may be transported and distributed via protein interactions .
Subcellular Localization
Fluorescence micrographs have shown 1-Aminoanthracene localized to brain and olfactory regions in Xenopus laevis tadpoles . This suggests that 1-Aminoanthracene may be directed to specific compartments or organelles within cells, potentially influencing its activity or function .
准备方法
合成路线和反应条件
氨基蒽可以通过多种方法合成。一种有效的方法是弱胺的酰胺化。 例如,1-氨基蒽-9,10-二酮可以通过使用 COMU 作为偶联剂,将弱反应性胺与空间位阻羧酸偶联来合成 . 另一种方法包括环三氯氰与 1- 和 9-氨基蒽的反应,然后用甲氧基和/或苯胺基取代三嗪环上的氯原子 .
工业生产方法
氨基蒽的工业生产方法通常涉及使用类似于实验室环境中使用的反应条件的大规模合成。催化剂和优化的反应条件可以提高产量和效率。
化学反应分析
反应类型
氨基蒽会发生各种化学反应,包括:
氧化: 氨基蒽可以被氧化形成醌衍生物。
还原: 还原反应可以将氨基蒽转化为其相应的氢化衍生物。
常见试剂和条件
这些反应中使用的常见试剂包括碘、环三氯氰和各种羧酸。 反应条件通常涉及使用催化剂,如分子碘,以及控制温度以优化反应结果 .
主要形成的产物
相似化合物的比较
类似化合物
与氨基蒽类似的化合物包括:
2-氨基蒽: 另一种具有类似性质和应用的氨基取代蒽.
N-三嗪基衍生物: 通过使氨基蒽与环三氯氰反应合成的化合物.
独特性
氨基蒽由于其特定的取代模式及其作为有机合成中多功能构建块的能力而独一无二。 它的芳香结构和反应性使其在各种科学和工业应用中具有价值 .
属性
IUPAC Name |
anthracen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c15-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9H,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUENFNPLGJCNRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00209859 | |
| Record name | 1-Aminoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; [Sigma-Aldrich MSDS] | |
| Record name | 1-Aminoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000405 [mmHg] | |
| Record name | 1-Aminoanthracene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19316 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
610-49-1, 62813-37-0 | |
| Record name | 1-Aminoanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Aminoanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthracenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062813370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminoanthracene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01976 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-Aminoanthracene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Aminoanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00209859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-anthrylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.297 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-AMINOANTHRACENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H6056DWN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-AMA induce anesthesia?
A1: 1-AMA has been shown to exhibit anesthetic properties through multiple mechanisms. It potentiates GABAergic transmission, meaning it enhances the effects of the inhibitory neurotransmitter GABA, leading to a decrease in neuronal excitability [, ]. Additionally, 1-AMA interacts with neuronal microtubules, inhibiting their polymerization in a manner similar to the known anesthetic agent colchicine []. This disruption of microtubule dynamics is thought to contribute to its anesthetic effects.
Q2: Can you elaborate on the interaction between 1-AMA and apoferritin in the context of anesthesia research?
A2: Apoferritin, specifically horse spleen apoferritin (HSAF), has been utilized as a model system to study anesthetic binding [, ]. 1-AMA displays an affinity for the general anesthetic binding site in HSAF, exhibiting a dissociation constant (Kd) of approximately 0.1 mM []. Importantly, 1-AMA's fluorescence increases upon binding to HSAF. This property has been exploited to develop a competition assay where the displacement of 1-AMA from HSAF by other anesthetic agents leads to a decrease in fluorescence signal. This assay allows for the determination of binding affinities of novel anesthetic compounds [, , ].
Q3: What is the significance of 1-AMA's interaction with microtubules?
A3: 1-AMA's interaction with microtubules is significant because it suggests a novel mechanism for general anesthesia. Microtubules are crucial for various cellular processes, including intracellular transport and cell division. In the context of anesthesia, 1-AMA's binding to β-tubulin, a major component of microtubules, near the colchicine binding site, inhibits microtubule polymerization []. This disruption of microtubule dynamics is thought to contribute to the anesthetic effects of 1-AMA. Interestingly, studies using microtubule-stabilizing agents like epothilone D and discodermolide demonstrated that they could mitigate the anesthetic effects of 1-AMA, further supporting the role of microtubules as a potential target for this compound [].
Q4: What is the molecular formula and weight of 1-AMA?
A4: The molecular formula of 1-aminoanthracene is C14H11N, and its molecular weight is 193.24 g/mol.
Q5: What are the characteristic spectroscopic features of 1-AMA?
A5: 1-Aminoanthracene exhibits distinct absorption and fluorescence properties. It absorbs light in the ultraviolet (UV) and visible regions of the electromagnetic spectrum. Notably, its fluorescence emission is sensitive to the surrounding environment, making it a valuable probe in various applications [, , , , , , ]. This environment-sensitive fluorescence stems from the changes in the energy difference between the ground and excited states of the molecule depending on the polarity and hydrogen-bonding capacity of the solvent []. For instance, 1-AMA exhibits enhanced fluorescence when bound to hydrophobic pockets like those found in proteins such as HSAF [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


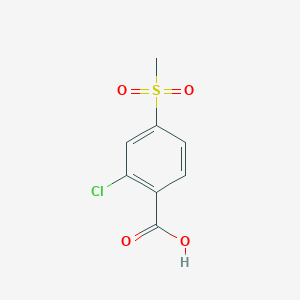
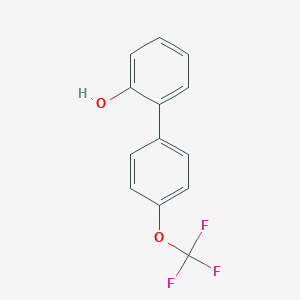
![(3Ar,4R,5R,6R,6aS)-4,5-dihydroxy-6-(hydroxymethyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one](/img/structure/B165014.png)

